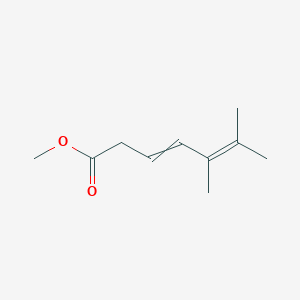
Methyl 5,6-dimethylhepta-3,5-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5,6-dimethylhepta-3,5-dienoate is an organic compound with the molecular formula C10H16O2. It is a methyl ester derivative of 5,6-dimethylhepta-3,5-dienoic acid. This compound is characterized by its conjugated diene system, which makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5,6-dimethylhepta-3,5-dienoate typically involves the esterification of 5,6-dimethylhepta-3,5-dienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6-dimethylhepta-3,5-dienoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The conjugated diene system allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution can be carried out using halogens (e.g., Br2) under UV light, while nucleophilic substitution may involve reagents like sodium methoxide (NaOCH3).
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in halogenated or alkylated derivatives.
Scientific Research Applications
Methyl 5,6-dimethylhepta-3,5-dienoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique chemical structure.
Mechanism of Action
The mechanism of action of methyl 5,6-dimethylhepta-3,5-dienoate involves its interaction with various molecular targets, such as enzymes and receptors. The conjugated diene system allows the compound to participate in electron transfer reactions, which can modulate biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5,6-dimethylhepta-3,5-dienoate: Similar in structure but with an ethyl ester group instead of a methyl ester.
(2E,4E)-methyl 5-(3,5-dimethylphenyl)hepta-2,4-dienoate: Contains a phenyl group, adding aromatic properties.
Properties
CAS No. |
109987-93-1 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
methyl 5,6-dimethylhepta-3,5-dienoate |
InChI |
InChI=1S/C10H16O2/c1-8(2)9(3)6-5-7-10(11)12-4/h5-6H,7H2,1-4H3 |
InChI Key |
ULVUUBFUZZTAKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)C=CCC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 2-[[(5-carboxypentyl)amino]carbonyl]-](/img/structure/B14328403.png)
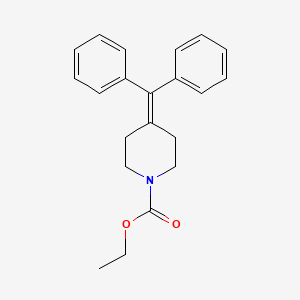
![4-[Hydroxy(phenyl)phosphoryl]benzoic acid](/img/structure/B14328411.png)
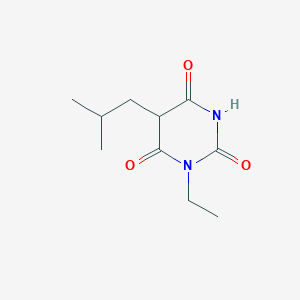
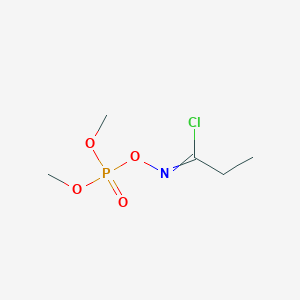
![N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine](/img/structure/B14328430.png)
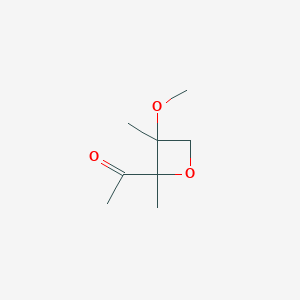
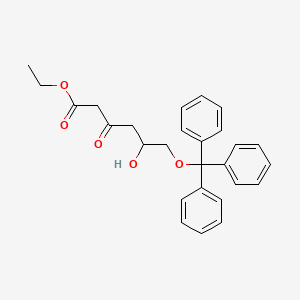
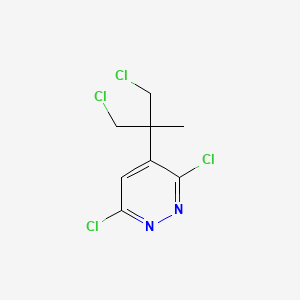

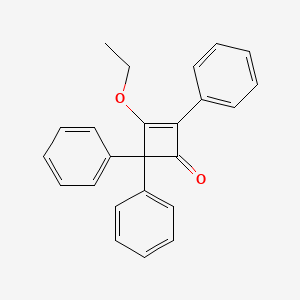
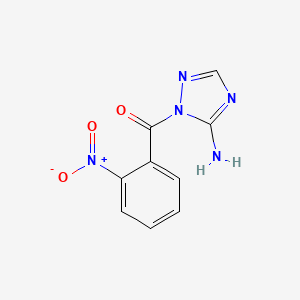
![1,2-Ethanediamine, N,N'-bis[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14328455.png)

